5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylpiperazine. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethylpiperazine moiety: This step involves the reaction of piperidine with ethylpiperazine under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound shares a similar structure but has a pyridine ring instead of a piperidine ring.
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another similar compound with a methyl group attached to the pyridine ring.
Uniqueness
5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the piperidine and ethylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H23N3O2/c1-2-14-3-5-15(6-4-14)11-7-10(12(16)17)8-13-9-11/h10-11,13H,2-9H2,1H3,(H,16,17) |
InChI Key |
XNQAWPMCCICUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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